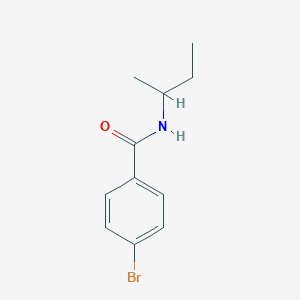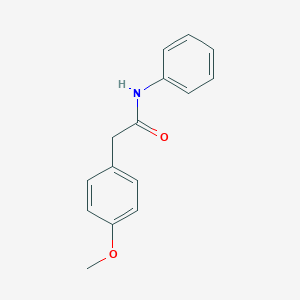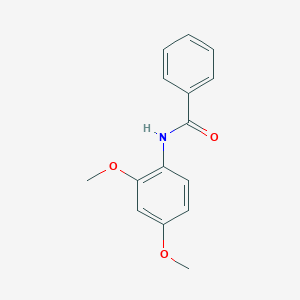
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide, also known as A-836339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide exerts its effects by selectively activating CB2 receptors, which are primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokine production, the reduction of immune cell migration, and the modulation of pain perception. Additionally, CB2 receptor activation has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and excitotoxicity in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of immune cell migration, the modulation of pain perception, and the reduction of oxidative stress and inflammation in the brain. Additionally, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide is its selectivity for CB2 receptors, which allows for targeted modulation of immune and inflammatory responses without affecting CB1 receptors, which are primarily expressed in the brain and are responsible for the psychoactive effects of cannabinoids. Additionally, 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide has a favorable safety profile, with no significant adverse effects observed in animal studies. However, one of the limitations of 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. Finally, there is a need for more extensive safety and toxicity studies to assess its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide involves the reaction of 2-(4-chlorophenoxy)aniline with 2-isopropylphenylacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature under an inert atmosphere. The product is obtained by purification through column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain, neuropathic pain, and osteoarthritis. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis.
Propriétés
Formule moléculaire |
C17H18ClNO2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)15-5-3-4-6-16(15)19-17(20)11-21-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clé InChI |
OJCHLPLCXCRQDX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



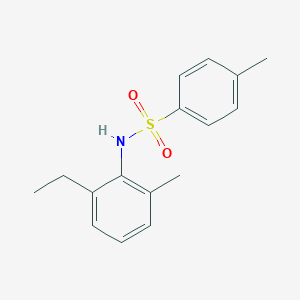
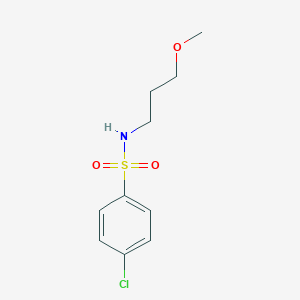
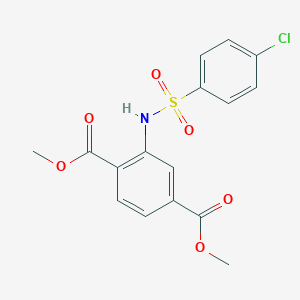
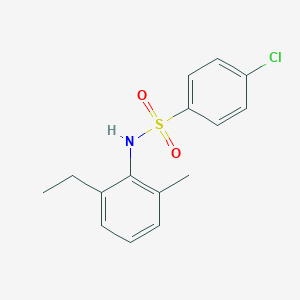
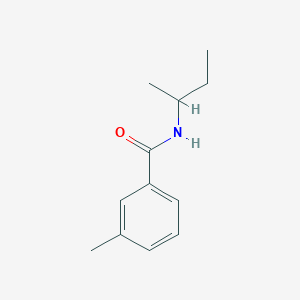
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
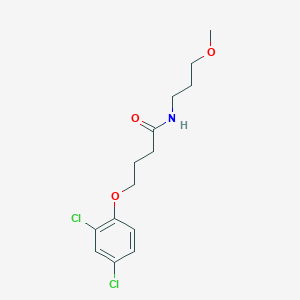
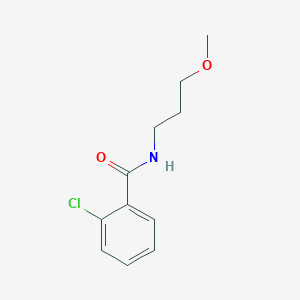
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
